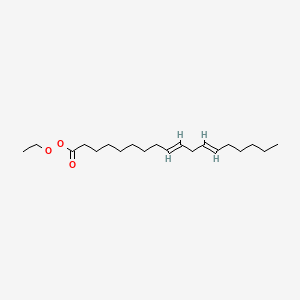
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID, also known as Azoxystrobin, is a synthetic organic compound that belongs to the class of fungicides. It was first introduced in the market in 1998 and has been widely used in agriculture to control various fungal diseases in crops. The compound has been shown to have high efficacy against a wide range of fungal pathogens, making it an important tool for crop protection. In
科学研究应用
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens. It has been used in the research of plant-pathogen interactions, as well as in the development of new fungicides. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has also been used in the study of the mode of action of fungicides and their effects on plant physiology.
作用机制
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID works by inhibiting the mitochondrial respiration of fungal cells. The compound binds to the Qo site of the cytochrome bc1 complex in the mitochondria, thereby disrupting the electron transport chain and leading to the production of reactive oxygen species (ROS). The accumulation of ROS in the fungal cells ultimately leads to their death.
生化和生理效应
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has been shown to have a number of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the plants from oxidative stress. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has also been found to increase the levels of phytohormones, such as salicylic acid and jasmonic acid, which play a role in plant defense against pathogens.
实验室实验的优点和局限性
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has several advantages for use in lab experiments. It is a highly effective fungicide, with a broad spectrum of activity against many fungal pathogens. It is also relatively easy to use and has a low toxicity to humans and animals. However, there are some limitations to its use. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID can be expensive, and its efficacy can be reduced by environmental factors such as temperature and humidity.
未来方向
There are several future directions for the research and development of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID. One area of interest is the development of new formulations of the compound that can be more effective against specific fungal pathogens. Another area of research is the study of the effects of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, the development of new methods for the delivery of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID to crops, such as through genetic modification, could lead to more effective and sustainable crop protection. Finally, the study of the long-term effects of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID on the environment and human health is an important area of research that should be explored further.
Conclusion:
In conclusion, 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is a synthetic organic compound that has been widely used in agriculture for its antifungal properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and efficacy against a wide range of fungal pathogens. While there are some limitations to its use, 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID remains an important tool for crop protection. The future directions for research and development of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID are diverse and offer exciting opportunities for the improvement of crop protection and sustainability.
合成方法
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is synthesized by the reaction of methyl 2-(2-aminothiazol-4-yl) acetate with 2-(methoxycarbonyl-methoxyimino) acetyl chloride. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified by recrystallization to obtain pure 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID.
属性
CAS 编号 |
181294-99-5 |
|---|---|
产品名称 |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
分子式 |
C11H11NO2S |
分子量 |
0 |
同义词 |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




